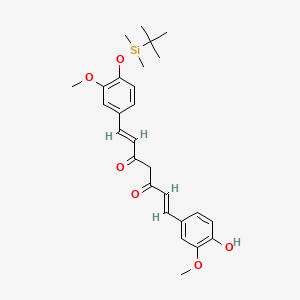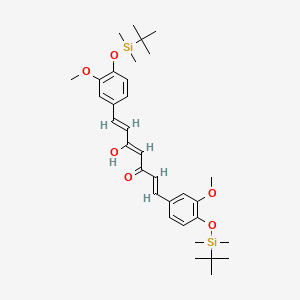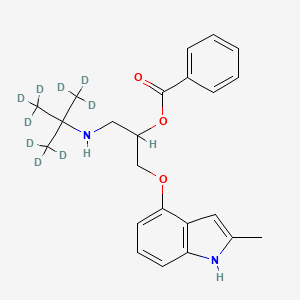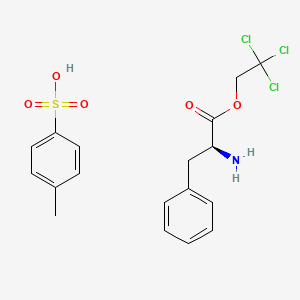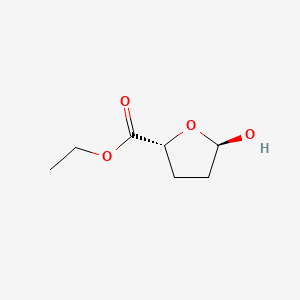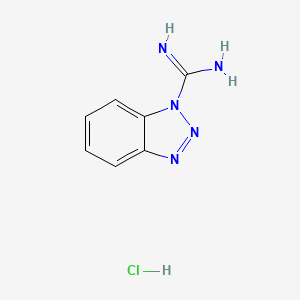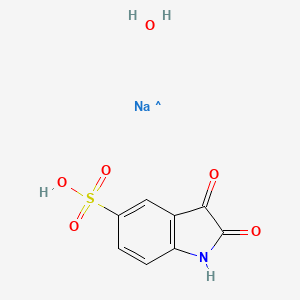
Isatin-5-sulfonic Acid Monosodium Salt Monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isatin-5-sulfonic Acid Monosodium Salt Monohydrate is a chemical compound with the molecular formula C8H7NNaO6S. It is a derivative of isatin, a heterocyclic compound, and is characterized by the presence of a sulfonic acid group at the 5-position of the isatin ring. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isatin-5-sulfonic Acid Monosodium Salt Monohydrate typically involves the sulfonation of isatin. One common method is the reaction of isatin with sulfuric acid, followed by neutralization with sodium hydroxide to form the monosodium salt. The reaction conditions usually involve heating the mixture to facilitate the sulfonation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Isatin-5-sulfonic Acid Monosodium Salt Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into other functionalized isatin derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonated isatin derivatives, while reduction can produce reduced isatin compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Isatin-5-sulfonic Acid Monosodium Salt Monohydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of biologically active isatin derivatives.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Isatin-5-sulfonic Acid Monosodium Salt Monohydrate involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. The compound can inhibit certain enzymes and modulate protein functions, making it valuable in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isatin: The parent compound of Isatin-5-sulfonic Acid Monosodium Salt Monohydrate, used in similar applications but lacks the sulfonic acid group.
5-Sulfosalicylic Acid: Another sulfonated compound with applications in biochemistry and medicine.
Sulfanilic Acid: A sulfonated aromatic compound used in the synthesis of dyes and pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both the isatin core and the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile reagent in various scientific and industrial applications .
Eigenschaften
InChI |
InChI=1S/C8H5NO5S.Na.H2O/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;;/h1-3H,(H,9,10,11)(H,12,13,14);;1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUXWZMADYBVQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2.O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NNaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857899 |
Source


|
| Record name | PUBCHEM_71749626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303137-11-3 |
Source


|
| Record name | PUBCHEM_71749626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
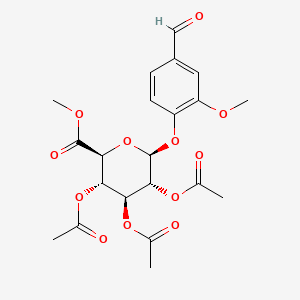
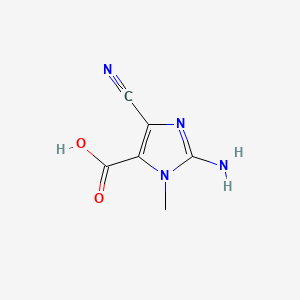
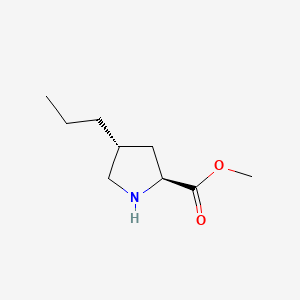
![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)
